molecular formula C27H31N3O4 B2957022 N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide) CAS No. 477485-53-3

N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide)

Cat. No. B2957022
CAS RN: 477485-53-3
M. Wt: 461.562
InChI Key: VSQVHKHPOOMJDT-UHFFFAOYSA-N
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Description

N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide), also known as PDBBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PDBBA is a bisamide derivative of pyridine that has been synthesized using a simple and efficient method.

Scientific Research Applications

Organometallic Complex Formation

Pyridine-based ligands are known for their ability to form stable complexes with transition metals, which are crucial in catalysis and materials science. For example, studies on pincer ligands, similar in structure to N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide), have demonstrated their utility in creating stable rhodium and palladium complexes, which are significant in catalytic applications (Simons et al., 2003).

Polymer Science

Pyridine and its derivatives play a vital role in the synthesis of high-performance polymers. For instance, novel polyimides derived from pyridine-containing dianhydride monomers exhibit outstanding thermal stability and mechanical properties, making them suitable for advanced engineering applications (Wang et al., 2006).

Materials Engineering

Compounds containing pyridine units are integral in designing materials with specific electronic and optical properties. For example, dinuclear cobalt bis(dioxolene) complexes, utilizing a pyridine-based bridging ligand, show unique thermally induced valence tautomeric transitions, which could be exploited in developing smart materials and sensors (Hearns et al., 2006).

properties

IUPAC Name

4-butoxy-N-[3-[(4-butoxybenzoyl)amino]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4/c1-3-5-17-33-22-11-7-20(8-12-22)26(31)29-24-15-16-28-19-25(24)30-27(32)21-9-13-23(14-10-21)34-18-6-4-2/h7-16,19H,3-6,17-18H2,1-2H3,(H,30,32)(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQVHKHPOOMJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=C(C=C3)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide)

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